2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2198166-03-7
VCID: VC6969101
InChI: InChI=1S/C19H20F3N5O/c1-13-11-15-18(23-7-10-27(15)25-13)26-8-5-14(6-9-26)12-28-17-4-2-3-16(24-17)19(20,21)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3
SMILES: CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Molecular Formula: C19H20F3N5O
Molecular Weight: 391.398

2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

CAS No.: 2198166-03-7

Cat. No.: VC6969101

Molecular Formula: C19H20F3N5O

Molecular Weight: 391.398

* For research use only. Not for human or veterinary use.

2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine - 2198166-03-7

CAS No. 2198166-03-7
Molecular Formula C19H20F3N5O
Molecular Weight 391.398
IUPAC Name 2-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C19H20F3N5O/c1-13-11-15-18(23-7-10-27(15)25-13)26-8-5-14(6-9-26)12-28-17-4-2-3-16(24-17)19(20,21)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3
Standard InChI Key ZLGVRJSFNUXRBT-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine, reflects its hybrid structure:

  • A 2-methylpyrazolo[1,5-a]pyrazine core, a nitrogen-rich bicyclic system known for its bioisosteric properties.

  • A piperidin-4-ylmethoxy linker, which enhances solubility and modulates pharmacokinetic properties.

  • A 6-(trifluoromethyl)pyridine substituent, a common pharmacophore in agrochemicals and pharmaceuticals due to its metabolic stability and electronegativity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H20F3N5O\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{5}\text{O}
Molecular Weight391.398 g/mol
SMILESCC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
InChI KeyZLGVRJSFNUXRBT-UHFFFAOYSA-N
PubChem CID126874800

The trifluoromethyl group (-CF3\text{-CF}_3) at the pyridine’s 6-position contributes to enhanced lipophilicity and resistance to oxidative metabolism, a feature leveraged in kinase inhibitors .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Construction of the pyrazolo[1,5-a]pyrazine core: Microwave-assisted cyclization of aminopyrazines with ketones or aldehydes, as demonstrated for related pyrazolo[1,5-a]pyrimidines.

  • Piperidine functionalization: Introducing the methoxy linker via nucleophilic substitution or Mitsunobu reactions.

  • Coupling with 6-(trifluoromethyl)pyridine: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyridine moiety.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the pyrazolo[1,5-a]pyrazine ring requires precise temperature and catalyst control.

  • Purification: The compound’s high molecular weight and polarity necessitate advanced chromatographic techniques, such as preparative HPLC.

Biological Activities and Mechanistic Insights

Table 2: Hypothesized Biological Targets

TargetMechanismAnalog Support
EGFRCompetitive ATP inhibition
PARP-1DNA repair pathway disruption
Microtubule AssemblyTubulin polymerization inhibition

Antimicrobial Applications

Triazolo[4,3-a]pyridine sulfonamides, as reported in PMC7582516, show potent antimalarial activity (IC50_{50}: 0.8–2.1 µM against Plasmodium falciparum) . The trifluoromethyl group in the subject compound may enhance membrane permeability, a critical factor in antiparasitic efficacy .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • LogP: Predicted to be ~3.1 (moderately lipophilic), favoring blood-brain barrier penetration.

  • Aqueous Solubility: Limited data available, but the piperidine moiety may improve solubility in acidic environments.

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life in vivo .

Future Research Directions

  • Comprehensive Bioactivity Profiling: High-throughput screening against kinase panels and microbial assays.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

  • In Vivo Toxicology: Assessing hepatotoxicity and cardiotoxicity in rodent models.

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